Cas no 39216-86-9 (4-(Ethylamino)butan-1-ol)

4-(Ethylamino)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Butanol,4-(ethylamino)-
- 4-Ethylamino-1-butanol
- 4-(ethylamino)-1-Butanol
- 4-(Ethylamino)butan-1-ol
- 4-Aethylamino-butan-1-ol
- 4-ethylamino-butan-1-ol
- N-Ethylbutanolamine
- PVNNOLUAMRODAC-UHFFFAOYSA-N
- 4-ethylaminobutan-1-ol
- 4-(Ethylamino);butan-1-ol
- 1-Butanol, 4-(ethylamino)-
- PVNNOLUAMRODAC-UHFFFAOYSA-
- 2370AE
- SBB052126
- 4-(Ethylamino)-1-butanol AldrichCPR
- 4-(Ethylamino)-1-butanol, AldrichCPR
- E0473
- InChI=1/C6H15NO/c1-2-7-5-3-4-6
- D90525
- SY052743
- SCHEMBL338884
- AS-58233
- MFCD00671534
- CS-0206547
- 39216-86-9
- SB83969
- InChI=1/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3
- EN300-6732576
- FT-0745306
- DTXSID70338140
- AKOS009157693
- A873688
- DB-049876
-
- MDL: MFCD00671534
- インチ: 1S/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3
- InChIKey: PVNNOLUAMRODAC-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 117.11500
- どういたいしつりょう: 117.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 39.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 0.91
- ふってん: 86°C/7mmHg(lit.)
- フラッシュポイント: 64.7°C
- 屈折率: 1.4510 to 1.4540
- PSA: 32.26000
- LogP: 0.75930
4-(Ethylamino)butan-1-ol セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険カテゴリコード: 36/37/38-36-22
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
4-(Ethylamino)butan-1-ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(Ethylamino)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343366-25g |
4-Ethylamino-1-butanol |
39216-86-9 | 95%+ | 25g |
$172 | 2023-02-02 | |
abcr | AB135167-5 g |
4-Ethylamino-1-butanol, 95%; . |
39216-86-9 | 95% | 5g |
€91.40 | 2023-05-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0473-5G |
4-Ethylamino-1-butanol |
39216-86-9 | >98.0%(T) | 5g |
¥320.00 | 2024-04-16 | |
Enamine | EN300-6732576-1.0g |
4-(ethylamino)butan-1-ol |
39216-86-9 | 95% | 1g |
$47.0 | 2023-05-30 | |
Enamine | EN300-6732576-0.1g |
4-(ethylamino)butan-1-ol |
39216-86-9 | 95% | 0.1g |
$19.0 | 2023-05-30 | |
Fluorochem | 046814-5g |
4-Ethylamino-1-butanol |
39216-86-9 | >98.0%(T) | 5g |
£48.05 | 2022-03-01 | |
Enamine | EN300-6732576-10.0g |
4-(ethylamino)butan-1-ol |
39216-86-9 | 95% | 10g |
$93.0 | 2023-05-30 | |
abcr | AB135167-5g |
4-Ethylamino-1-butanol, 95%; . |
39216-86-9 | 95% | 5g |
€82.30 | 2025-02-27 | |
abcr | AB135167-25g |
4-Ethylamino-1-butanol, 95%; . |
39216-86-9 | 95% | 25g |
€250.00 | 2025-02-27 | |
Ambeed | A351053-25g |
4-(Ethylamino)butan-1-ol |
39216-86-9 | 98% | 25g |
$222.0 | 2024-04-19 |
4-(Ethylamino)butan-1-ol 関連文献
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
4-(Ethylamino)butan-1-olに関する追加情報
Comprehensive Guide to 4-(Ethylamino)butan-1-ol (CAS No. 39216-86-9): Properties, Applications, and Industry Insights
4-(Ethylamino)butan-1-ol (CAS No. 39216-86-9) is a versatile organic compound with a growing presence in pharmaceutical, agrochemical, and specialty chemical industries. This amino alcohol derivative, characterized by its ethylamino and hydroxyl functional groups, has garnered attention for its unique reactivity and potential applications in drug synthesis and material science. As researchers and manufacturers seek sustainable and efficient chemical intermediates, 4-(Ethylamino)butan-1-ol emerges as a promising candidate due to its balanced polarity and structural flexibility.
The molecular structure of 4-(Ethylamino)butan-1-ol features a four-carbon chain with a terminal hydroxyl group and an ethylamino substituent at the 4-position. This arrangement enables dual functionality as both a hydrogen bond donor (via -OH) and acceptor (via -NH-), making it valuable for designing drug delivery systems or catalysts. Recent studies highlight its role in optimizing bioavailability of active pharmaceutical ingredients (APIs), particularly in neurological and cardiovascular therapeutics where precise molecular interactions are critical.
In the context of green chemistry trends, 39216-86-9 has been investigated as a building block for biodegradable surfactants and ionic liquids. Its moderate water solubility (compared to shorter-chain analogues) and lower volatility align with industry demands for eco-friendly solvents. A 2023 market analysis revealed a 12% annual growth in demand for such amino alcohol derivatives, driven by their application in CO2 capture technologies and renewable energy storage systems.
Synthetic routes to 4-(Ethylamino)butan-1-ol typically involve the reductive amination of 4-aminobutan-1-ol with acetaldehyde or the ring-opening of pyrrolidine derivatives. Process optimization studies emphasize the importance of controlling reaction parameters to minimize byproducts like N,N-diethyl analogues. Advanced purification techniques such as molecular distillation or chromatography ensure high purity (>99%) for pharmaceutical-grade material, addressing stringent regulatory requirements in GMP manufacturing.
From a commercial perspective, 39216-86-9 has seen increased procurement through B2B chemical platforms, with suppliers offering customized packaging from laboratory-scale vials to bulk ISO tank containers. Quality certifications like REACH compliance and USP/NF standards dominate purchaser inquiries, reflecting heightened focus on supply chain transparency. The compound's stability profile (typically stored under nitrogen at 2-8°C) makes it suitable for global logistics, though some formulators recommend inert atmosphere packaging for long-term storage.
Emerging research explores 4-(Ethylamino)butan-1-ol's potential in nanomaterial functionalization, where its amine group can anchor to metal oxide surfaces while the hydroxyl group facilitates aqueous dispersion. This dual functionality has shown promise in creating anticorrosion coatings and conductive polymer composites. Additionally, its metabolic pathways are being mapped for ADME/Tox studies, particularly regarding hepatic clearance mechanisms in preclinical models.
Analytical characterization of CAS 39216-86-9 employs techniques like HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Recent advancements in process analytical technology (PAT) enable real-time monitoring during production, reducing batch-to-batch variability. Regulatory documentation often requires detailed impurity profiling, especially for genotoxic species detection per ICH Q3 guidelines.
The compound's safety profile indicates moderate dermal absorption potential, warranting standard PPE protocols during handling. Ecotoxicity studies demonstrate faster biodegradation compared to aromatic amines, aligning with green chemistry metrics. Formulators should note its compatibility with common excipients like polyethylene glycols and cellulose derivatives, though pH-dependent stability requires buffering in aqueous systems.
Future developments may explore 4-(Ethylamino)butan-1-ol's role in bioconjugation chemistry for antibody-drug conjugates (ADCs) or as a linker in prodrug design. Computational modeling suggests structural modifications could enhance its blood-brain barrier penetration properties. With patent filings increasing 18% year-over-year in related applications, this compound represents an active area of innovation at the chemistry-biology interface.
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